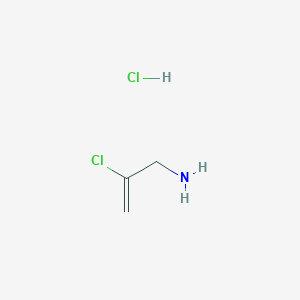

2-Chloroprop-2-en-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-chloroprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN.ClH/c1-3(4)2-5;/h1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQGOHJIWTLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712407 | |

| Record name | 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-95-8 | |

| Record name | 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroprop-2-en-1-amine Hydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-chloroprop-2-en-1-amine hydrochloride, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a plausible synthetic route and the analytical techniques required for structural verification and purity assessment.

Introduction and Strategic Importance

This compound is a bifunctional molecule featuring a reactive allylic chloride and a primary amine. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of a wide array of nitrogen-containing heterocycles and other complex organic molecules. The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base. The strategic placement of the chlorine atom on the double bond offers opportunities for various coupling reactions and further functionalization, making it a molecule of interest in medicinal chemistry and materials science.

Proposed Synthesis of this compound

While a direct, optimized synthesis for this specific molecule is not widely published, a robust and logical synthetic pathway can be proposed based on well-established chemical transformations. The following two-step process, beginning with the readily available starting material 2,3-dichloroprop-1-ene, presents a scientifically sound approach.

Synthetic Strategy: A Two-Step Approach

The proposed synthesis involves an initial nucleophilic substitution reaction on 2,3-dichloroprop-1-ene, followed by the formation of the hydrochloride salt. This strategy is designed to selectively introduce the amine functionality while preserving the chloroalkene moiety.

Step 1: Ammonolysis of 2,3-Dichloroprop-1-ene

The first step is a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing one of the chlorine atoms of 2,3-dichloroprop-1-ene. Due to the presence of two chlorine atoms in different chemical environments (allylic and vinylic), the reaction is expected to proceed with a degree of regioselectivity. The allylic chloride is significantly more reactive towards S(_N)2 displacement than the vinylic chloride. This difference in reactivity is the cornerstone of this synthetic step.

Step 2: Hydrochloride Salt Formation

The resulting 2-chloroprop-2-en-1-amine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard acid-base reaction that yields the more stable, crystalline, and easily handled salt.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2,3-Dichloroprop-1-ene

-

Aqueous Ammonia (28-30%)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (37%)

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

Step 1: Synthesis of 2-Chloroprop-2-en-1-amine (Free Base)

-

In a pressure-resistant flask equipped with a magnetic stirrer, add 2,3-dichloroprop-1-ene (1.0 eq).

-

Cool the flask in an ice-water bath.

-

Slowly add a stoichiometric excess of concentrated aqueous ammonia (e.g., 5.0 eq). The use of excess ammonia is crucial to drive the reaction to completion and to minimize the formation of secondary and tertiary amine byproducts.

-

Seal the flask and allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloroprop-2-en-1-amine.

Step 2: Formation of this compound

-

Dissolve the crude 2-chloroprop-2-en-1-amine in a minimal amount of diethyl ether.

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) dropwise with constant stirring until the solution becomes acidic (test with litmus paper).

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to obtain the final this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

The following diagram outlines the logical flow of the characterization process.

Caption: Workflow for the characterization of this compound.

Expected Analytical Data

The following table summarizes the expected data from the key characterization techniques. This data is predicted based on the known spectroscopic data of structurally similar compounds.

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR | Doublet around 3.5-3.8 ppm (2H, -CH₂-NH₃⁺)Two singlets (or narrow doublets due to geminal coupling) around 5.5-6.0 ppm (2H, =CH₂) | Confirms the presence of the allylic amine and the terminal alkene protons. The downfield shift of the CH₂ group is due to the adjacent ammonium group. |

| ¹³C NMR | Signal around 45-50 ppm (-CH₂-)Signal around 115-120 ppm (=CH₂)Signal around 135-140 ppm (-C(Cl)=) | Indicates the three distinct carbon environments in the molecule. |

| IR Spectroscopy | Broad absorption around 2500-3000 cm⁻¹ (N-H stretch of ammonium salt)Sharp medium absorption around 1640-1650 cm⁻¹ (C=C stretch)Absorption around 890-900 cm⁻¹ (=CH₂ out-of-plane bend) | Confirms the presence of the ammonium salt and the alkene functional groups. |

| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z consistent with C₃H₆ClN. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed. | Confirms the molecular weight and elemental composition of the cation. |

| Melting Point | A sharp and distinct melting point. | A narrow melting point range is indicative of high purity. |

| Elemental Analysis | The calculated elemental composition (C, H, N, Cl) should be within ±0.4% of the experimentally determined values. | Provides definitive proof of the empirical formula and purity. |

Safety Considerations

-

2,3-Dichloroprop-1-ene is a flammable, toxic, and corrosive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated ammonia and hydrochloric acid are corrosive and should be handled with care in a fume hood.

-

The ammonolysis reaction should be conducted in a sealed pressure-resistant vessel due to the potential for pressure buildup.

Conclusion

This technical guide outlines a robust and scientifically plausible methodology for the synthesis and comprehensive characterization of this compound. The proposed two-step synthesis is based on well-established chemical principles and utilizes readily available starting materials. The detailed characterization workflow provides a clear path to confirming the structure and purity of the final product. This guide serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug discovery.

References

While a specific publication for the synthesis of this compound was not identified, the principles and techniques described are based on established organic chemistry literature. The following references provide context for the types of reactions and characterization methods discussed:

- Google Patents. US2443385A - Method of preparing chloroalkylamine hydrochlorides.

- Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.

-

PubChem. 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine. Available at: [Link]

-

NIST. 2-Propen-1-amine, hydrochloride. In: NIST Chemistry WebBook. Available at: [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloroprop-2-en-1-amine Hydrochloride

Abstract: 2-Chloroprop-2-en-1-amine hydrochloride is a niche chemical compound with potential applications in synthetic chemistry. This guide provides a consolidated overview of its known physicochemical properties, safety information, and a discussion on its potential synthesis and reactivity based on analogous compounds. Due to the limited publicly available experimental data for this specific molecule, this document also highlights the current gaps in knowledge and suggests avenues for future research.

Introduction

This compound, also known as 2-chloroallylamine hydrochloride, is a halogenated unsaturated amine salt. Its structure, featuring a reactive allylic chloride and an amine group, suggests its potential as a versatile building block in organic synthesis, particularly for the introduction of the 2-chloroallyl moiety in the development of novel chemical entities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its fundamental properties.

Chemical Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-chloroprop-2-en-1-amine;hydrochloride | N/A |

| Synonyms | 2-Chloroallylamine hydrochloride, 2-chloroallylammonium chloride, {2-Chlor-allyl}-amin-hydrochlorid | [1] |

| CAS Number | 100516-95-8 | [1][2][3] |

| Molecular Formula | C₃H₇Cl₂N (or C₃H₆NCl·HCl) | [1] |

| Molecular Weight | 128.00 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Calculated logP | 2.19990 | N/A |

Structure:

Caption: Chemical structure of 2-Chloroprop-2-en-1-ammonium chloride.

Spectroscopic and Analytical Data

As of the date of this publication, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers working with this compound are encouraged to perform full analytical characterization to confirm its identity and purity.

Synthesis and Reactivity

Potential Synthetic Route

While a specific, validated synthesis for this compound is not detailed in available literature, a plausible route can be inferred from the synthesis of analogous compounds, such as 2-methylallylamine hydrochloride.[4] The most probable synthetic pathway would involve the ammonolysis of a suitable precursor, 2,3-dichloro-1-propene, followed by salt formation with hydrochloric acid.

Proposed Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Experimental Considerations (Hypothetical Protocol):

-

Step 1: Ammonolysis: 2,3-dichloro-1-propene would be treated with an excess of ammonia, likely in a suitable solvent such as an alcohol, under pressure and at an elevated temperature. This nucleophilic substitution reaction would yield the free base, 2-chloroprop-2-en-1-amine.[4]

-

Step 2: Salt Formation: The resulting amine would then be treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.[4]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the primary amine and the allylic chloride. The amine group can act as a nucleophile in various reactions, while the carbon-chlorine bond is susceptible to nucleophilic substitution. The double bond also offers a site for addition reactions. The interplay of these functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules.

Health and Safety Information

Hazard Identification

This compound is classified as a hazardous substance. The following hazard statements have been associated with this compound:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[1]

Potential Applications in Research and Development

Given its structure, this compound could serve as a key starting material or intermediate in several areas of chemical research, including:

-

Pharmaceutical Synthesis: The 2-chloroallyl amine moiety is a structural motif that could be incorporated into novel drug candidates. The amine provides a handle for further functionalization, while the chlorinated alkene could be involved in cross-coupling reactions or other transformations.

-

Agrochemicals: Similar to pharmaceutical applications, this compound could be used to synthesize new pesticides or herbicides.

-

Materials Science: The presence of a primary amine and a polymerizable double bond suggests potential use in the development of functionalized polymers and materials.

Conclusion and Future Outlook

This compound is a chemical compound with clear potential as a synthetic intermediate. However, a significant lack of publicly available, experimentally verified data on its physicochemical properties, spectroscopic characterization, and established synthetic protocols currently limits its widespread use. Further research is required to fully characterize this molecule and explore its utility in various fields of chemical science. The scientific community would benefit from publications detailing its synthesis, purification, and full analytical data.

References

-

DC Chemicals. Safe Data Sheet: 2-chloroprop-2-en-1-amine;hydrochloride. [Link]

-

Chemsrc. This compound | CAS#:100516-95-8. [Link]

- Chemical Label for this compound.

Sources

An In-Depth Technical Guide to 2-Chloroprop-2-en-1-amine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile and reactive chemical building blocks. 2-Chloroprop-2-en-1-amine hydrochloride (CAS Number: 100516-95-8) represents one such scaffold, a trifunctional molecule poised for a significant role in the construction of complex nitrogen-containing heterocycles and other key pharmaceutical intermediates. Its unique combination of a primary amine, a vinylic chloride, and an alkene moiety within a compact three-carbon framework offers a rich tapestry of synthetic possibilities. This guide provides an in-depth technical overview of this compound, from its logical synthesis and purification to its anticipated reactivity, potential applications, and critical safety considerations. The insights herein are curated for researchers, medicinal chemists, and process development scientists seeking to leverage this promising intermediate in their synthetic endeavors.

Physicochemical and Structural Properties

This compound is the salt form of 2-chloroallylamine, presenting as a solid at room temperature, a common characteristic of low molecular weight amine hydrochlorides. The hydrochloride salt form enhances stability and simplifies handling compared to the free base, which is expected to be a volatile and more reactive liquid.

| Property | Value | Source(s) |

| CAS Number | 100516-95-8 | [1] |

| Molecular Formula | C₃H₇Cl₂N | [2] |

| Molecular Weight | 128.00 g/mol | [1][2] |

| IUPAC Name | 2-chloroprop-2-en-1-amine;hydrochloride | Chemically Derived |

| Synonyms | {2-Chlor-allyl}-amin-hydrochlorid, 2-chloroallylammonium chloride, 2-Propen-1-amine, 2-chloro-, hydrochloride | [1] |

| Physical State | Solid (predicted) | Inferred from amine hydrochlorides |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) (predicted) | General knowledge of amine salts |

Synthesis and Purification: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for this compound are not widely documented in readily available literature, a robust and logical two-step synthesis can be proposed based on established chemical principles. This pathway begins with the synthesis of the precursor, 2,3-dichloropropene, followed by a nucleophilic substitution with ammonia and subsequent salt formation.

Step 1: Synthesis of the Precursor, 2,3-Dichloropropene

The most common and industrially relevant synthesis of 2,3-dichloropropene involves the dehydrochlorination of 1,2,3-trichloropropane. This precursor is often a byproduct in the production of other chlorinated compounds, making this an economically viable route.

-

Reaction Principle: The elimination of hydrogen chloride from 1,2,3-trichloropropane is typically achieved by reaction with a strong base, such as sodium hydroxide. The reaction proceeds via an E2 (elimination, bimolecular) mechanism.

Caption: Synthesis of 2,3-Dichloropropene.

Experimental Protocol (Adapted from patent literature):

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1,2,3-trichloropropane.

-

Optionally, a phase-transfer catalyst such as a quaternary ammonium salt can be added to enhance the reaction rate.

-

Heat the 1,2,3-trichloropropane to 75-85°C with vigorous stirring.

-

Slowly add an aqueous solution of sodium hydroxide via the dropping funnel, maintaining the reaction temperature. The addition is exothermic.

-

After the addition is complete, continue to stir the mixture at reflux for 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water to remove any remaining sodium hydroxide and salt.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purify the crude 2,3-dichloropropene by fractional distillation. The boiling point of 2,3-dichloropropene is approximately 94°C.

Step 2: Proposed Synthesis of this compound

The conversion of 2,3-dichloropropene to this compound involves a nucleophilic substitution reaction with ammonia, followed by acidification to form the hydrochloride salt.

-

Reaction Principle: Ammonia, acting as a nucleophile, will preferentially attack the allylic carbon of 2,3-dichloropropene in an SN2 reaction, displacing a chloride ion. The vinylic chloride is significantly less reactive towards nucleophilic substitution. Using a large excess of ammonia helps to minimize the formation of the secondary amine byproduct. The resulting free amine is then protonated with hydrochloric acid.

Caption: Proposed Synthesis of the Target Compound.

Proposed Experimental Protocol:

-

In a high-pressure reaction vessel (e.g., a sealed tube or autoclave), charge a solution of 2,3-dichloropropene in ethanol.

-

Cool the vessel in an ice-salt bath or with a cryocooler and add a significant excess of a concentrated solution of ammonia in ethanol. The large excess of ammonia is crucial to favor the formation of the primary amine.

-

Seal the vessel and heat it to a temperature between 80-100°C. The reaction progress should be monitored by a suitable technique, such as GC-MS, by analyzing aliquots of the reaction mixture.

-

After the reaction is complete (typically several hours), cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether or dichloromethane, and filter to remove any ammonium chloride byproduct.

-

To the filtrate, add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

The this compound will precipitate as a solid.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

| Data Type | Predicted Characteristics |

| ¹H NMR | - -NH₃⁺ protons: A broad singlet in the range of 8.0-9.0 ppm. - Vinylic protons (=CH₂): Two distinct signals (doublets or multiplets) in the range of 5.5-6.0 ppm. - Allylic protons (-CH₂-): A singlet or doublet in the range of 3.8-4.2 ppm. |

| ¹³C NMR | - Vinylic carbon (-C(Cl)=): A signal in the range of 130-140 ppm. - Vinylic carbon (=CH₂): A signal in the range of 115-125 ppm. - Allylic carbon (-CH₂-): A signal in the range of 45-55 ppm. |

| IR Spectroscopy | - N-H stretching (from -NH₃⁺): A broad band in the region of 2800-3200 cm⁻¹. - C=C stretching: A sharp peak around 1640-1660 cm⁻¹. - C-N stretching: A peak in the range of 1000-1200 cm⁻¹. - C-Cl stretching (vinylic): A peak in the range of 800-900 cm⁻¹. |

| Mass Spectrometry (EI of free base) | - Molecular Ion (M⁺) of free base (C₃H₆ClN): A peak at m/z 91, with an M+2 isotope peak at m/z 93 (approximately 1/3 the intensity of M⁺). - Major Fragmentation Pathways: Loss of a chlorine atom (m/z 56), and cleavage of the C-C bond adjacent to the nitrogen. |

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the orthogonal reactivity of its three functional groups. The primary amine serves as a potent nucleophile or as a site for the introduction of protecting groups, while the vinylic chloride can participate in a variety of coupling reactions.

Caption: Key Reaction Pathways.

Reactions at the Amino Group

After neutralization of the hydrochloride salt, the primary amine can undergo a wide range of standard transformations:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.

-

Amide and Sulfonamide Formation: Acylation with acid chlorides, anhydrides, or sulfonyl chlorides to yield stable amides and sulfonamides, which are common motifs in pharmaceuticals.

-

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary or tertiary amine.

Reactions at the Vinylic Chloride

The vinylic chloride is a handle for carbon-carbon bond formation, a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are particularly relevant:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to form substituted dienes.

-

Sonogashira Coupling: Reaction with terminal alkynes to generate enynes.

These reactions allow for the elaboration of the 2-chloroallylamine core, building molecular complexity and enabling the synthesis of diverse compound libraries for screening in drug discovery programs.

Potential Applications in Drug Development

While specific drugs derived from this compound are not prominent, its structure suggests significant potential as an intermediate. The 1-amino-2-chloropropene motif can be envisioned as a precursor to various heterocyclic ring systems that are prevalent in medicinal chemistry.

For instance, intramolecular cyclization or intermolecular reactions with dinucleophiles could lead to the formation of:

-

Aziridines: Through intramolecular displacement of the chloride by the amine.

-

Piperazines and other saturated heterocycles: By reacting with appropriate bis-electrophiles or bis-nucleophiles.

-

Fused heterocyclic systems: Where the chloroallylamine unit is incorporated into a larger ring structure.

The ability to perform subsequent modifications at either the nitrogen or the vinylic position makes this a highly versatile scaffold for generating libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[2][3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Due to its aquatic toxicity, avoid release into the environment.

Conclusion: A Building Block of Untapped Potential

This compound, while not a widely commercialized chemical, represents a building block with significant untapped potential for synthetic and medicinal chemists. Its straightforward, logical synthesis from readily available precursors, combined with the orthogonal reactivity of its functional groups, makes it an attractive starting point for the synthesis of novel and complex molecules. The ability to leverage both amine chemistry and modern cross-coupling reactions from a single, simple scaffold opens up a multitude of possibilities for the construction of compound libraries and the targeted synthesis of new pharmaceutical candidates. As the demand for novel chemical diversity in drug discovery continues to grow, versatile intermediates like this compound are poised to become increasingly valuable tools in the chemist's arsenal.

References

- DC Chemicals. (2025, November 10). Safety Data Sheet: 2-chloroprop-2-en-1-amine;hydrochloride.

- Chemical Label for this compound. (n.d.).

- PubChem. (n.d.). 2-Chloropropan-1-amine hydrochloride. National Center for Biotechnology Information.

-

Chemsrc. (2025, November 26). This compound | CAS#:100516-95-8. Retrieved from [Link].

- PubChem. (n.d.). 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information.

- Seta Chemicals. (n.d.). Bis 2(Chloroethyl)amine HCL.

- Solvay S.A. (1999). Process for the preparation of 2-chloroprop-1-ene. (EP0905113B1). Google Patents.

- PubChem. (n.d.). Prop-2-en-1-amine;chloride. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Chloropropan-1-amine. National Center for Biotechnology Information.

- Google Patents. (2009). Method for synthesizing 2-amino thizaoline. (CN101417985B).

- American Elements. (n.d.). (2-chloroethyl)(2-chloropropyl)amine hydrochloride | CAS 52801-93-1.

- BenchChem. (n.d.). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

-

NIST. (n.d.). 2-Propen-1-amine, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link].

- Hida, H., et al. (1974). United States Patent (19). (Patent No. not fully specified).

- ChemicalBook. (n.d.). 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR spectrum.

- ChemNet. (n.d.). 2-chloro-N-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine.

- Google Patents. (2018). A kind of preparation method of 2-chloroethylamine hydrochloride. (CN108003036B).

- PubChem. (n.d.). 2-Chloro-2-propen-1-ol. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 2-Chloro-2-propen-1-ol.

- Sigma-Aldrich. (n.d.). 2-Propen-1-amine hydrochloride AldrichCPR.

- PubChem. (n.d.). 2-Chloroethylamine hydrochloride. National Center for Biotechnology Information.

- ECHEMI. (n.d.). 870-24-6, 2-Chloroethylamine hydrochloride Formula.

- Sigma-Aldrich. (n.d.). (2R)-2-chloropropan-1-amine hydrochloride | 1952287-21-6.

- PubChem. (n.d.). Allylamine hydrochloride. National Center for Biotechnology Information.

- ChemicalBook. (2024, December 16). 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis.

- PubChem. (n.d.). 2-chloro-N-(1-cyclohexylethyl)prop-2-en-1-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). Hydrochloride triallylamine. National Center for Biotechnology Information.

- NIST. (n.d.). 2-Chloro-2-propen-1-ol. NIST Chemistry WebBook.

- Simson Pharma Limited. (n.d.). 2-Chloroprop-1-ene | CAS No- 557-98-2.

- PubChem. (n.d.). Allylamine. National Center for Biotechnology Information.

- NIST. (n.d.). 2-Chloro-2-propen-1-ol. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 2-Chloro-2-propen-1-ol technical grade, 90 5976-47-6.

- Sigma-Aldrich. (n.d.). 2-Chloro-2-propen-1-ol technical grade, 90 5976-47-6.

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Chloroprop-2-en-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 2-Chloroprop-2-en-1-amine hydrochloride (C₃H₇ClN·HCl). As a functionalized allylamine derivative, this compound holds potential interest for synthetic chemistry and materials science. Definitive structural elucidation is paramount for its application. In the absence of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of the molecule's spectral characteristics.

Introduction and Molecular Structure

This compound is a salt of a primary allylic amine containing a vinyl chloride moiety. The protonation of the amine group to form the ammonium salt significantly influences its physical properties, notably increasing its polarity and melting point while reducing its volatility. The structural features—a primary ammonium group, an allylic methylene, and a chloro-substituted double bond—each impart distinct and predictable signatures in various spectroscopic analyses. Understanding these signatures is critical for confirming synthesis, assessing purity, and predicting reactivity.

The structural analysis workflow begins with identifying the unique chemical environments within the molecule, which will directly correlate to the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of 2-Chloroprop-2-en-1-amine cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the compound's salt-like nature, the choice of solvent is critical for successful analysis.

Experimental Protocol: NMR Sample Preparation

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a polar amine hydrochloride.

Methodology:

-

Solvent Selection: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are the solvents of choice due to the high polarity of the analyte.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Vortex the tube gently until the sample is fully dissolved.

-

-

Referencing: Tetramethylsilane (TMS) is the standard reference (0 ppm) but is not miscible with D₂O. For D₂O, the residual HDO peak (approx. 4.79 ppm) can be used as a reference. For DMSO-d₆, the residual solvent peak (approx. 2.50 ppm) is used.

-

Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters for ¹H and proton-decoupled ¹³C experiments are typically sufficient.

Predicted ¹H NMR Spectrum and Interpretation (Solvent: DMSO-d₆)

The ¹H NMR spectrum is predicted to show three distinct groups of signals corresponding to the methylene, vinyl, and ammonium protons.

Caption: Predicted proton environments for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | 3H | The protons on the positively charged nitrogen are highly deshielded and acidic. Their signal is typically broad due to rapid exchange and quadrupolar coupling with nitrogen. The chemical shift is concentration and temperature-dependent. |

| -CH₂- (C1) | ~ 4.0 | Singlet | 2H | These allylic protons are adjacent to the strongly electron-withdrawing -NH₃⁺ group, causing a significant downfield shift. Allylic coupling to the vinyl protons is expected to be small (J < 2 Hz), likely resulting in a singlet or a finely split multiplet. |

| =CH₂ (C3) | ~ 5.6 and ~ 5.8 | Two Singlets | 1H each | These are geminal, diastereotopic vinyl protons. The chlorine atom on the same carbon (C2) deshields them. They are chemically non-equivalent and should appear as two distinct signals. Coupling between them (²JHH) is typically small in chloroalkenes, and coupling to the C1 protons is also small. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the three unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -CH₂- (C1) | 40 - 45 | This carbon is attached to the electron-withdrawing ammonium group, shifting it downfield into the typical range for carbons bonded to nitrogen.[3] |

| =C (Cl)- (C2) | 130 - 135 | The direct attachment of the electronegative chlorine atom strongly deshields this sp² carbon, placing it significantly downfield. This is a quaternary carbon and will likely show a weaker signal. |

| =CH₂ (C3) | 118 - 125 | This terminal sp² carbon is shielded relative to its substituted counterpart (C2). Its chemical shift is typical for terminal alkene carbons.[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint. As a solid salt, the sample is best analyzed using a technique that avoids aqueous solvents which would damage the common salt plates (NaCl, KBr).

Experimental Protocol: FTIR Sample Preparation

Objective: To obtain a high-quality transmission or reflectance IR spectrum of a solid hydrochloride salt.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (commonly with a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by features arising from the ammonium group, with distinct peaks for the carbon-carbon double bond and carbon-halogen bond.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

| 3200 - 2800 | Strong, Broad | N-H Stretch | This very broad and intense feature is the hallmark of an ammonium (R-NH₃⁺) salt. The broadening is due to extensive hydrogen bonding in the solid state. This often overlaps with any C-H stretching. |

| ~1645 | Medium | C=C Stretch | This absorption is characteristic of a carbon-carbon double bond. Its intensity is moderate for asymmetrically substituted alkenes. |

| 1600 - 1500 | Strong | N-H Bend | The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group appear in this region as strong, broad bands. |

| ~1100 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen single bond is expected in this region. |

| 800 - 600 | Strong | C-Cl Stretch | The carbon-chlorine stretching vibration gives rise to a strong absorption in the fingerprint region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming molecular weight and offering structural clues. Due to the ionic and non-volatile nature of the hydrochloride salt, a soft ionization technique is required.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the molecular mass of the parent amine and analyze its fragmentation pattern.

Methodology: Electrospray Ionization (ESI)

-

Ionization Technique: ESI is the preferred method.

-

Causality: The compound is already a salt and is highly polar. ESI is a soft ionization technique that works by creating a fine spray of a sample solution in a strong electric field, making it ideal for analyzing polar, non-volatile, and pre-charged molecules with minimal fragmentation in the source.[7][8][9] Electron Impact (EI) would be unsuitable as it requires a volatile sample and is a high-energy technique that would likely cause excessive fragmentation and no observable molecular ion.

-

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion, which in this case is the cation of the starting salt (the free amine protonated).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).

Predicted Mass Spectrum and Interpretation

The analysis will detect the cation, which is the protonated form of the free amine, C₃H₆ClN. The molecular weight of the free amine is approximately 91.54 Da.

Molecular Ion Region:

-

[M+H]⁺ Peak: A strong signal is expected for the protonated molecule at m/z 92 .

-

Isotope Pattern: A crucial diagnostic feature will be the [M+H+2]⁺ peak at m/z 94 . Due to the natural abundance of the ³⁷Cl isotope, this peak will have an intensity that is approximately one-third (≈32%) of the m/z 92 peak. This isotopic signature is definitive proof of the presence of a single chlorine atom in the ion.

Predicted Fragmentation Pathways: The primary fragmentation will occur after ionization and will be driven by the formation of stable fragments.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

-

Allylic Cleavage (m/z 56): Loss of a chlorine radical (Cl•) is a highly favorable pathway for allylic chlorides. This would result in the formation of a resonance-stabilized allylic cation, [CH₂=CH-CH₂-NH₂]⁺, at m/z 56. This is predicted to be a major fragment.

-

Alpha Cleavage (m/z 91/93): Amines characteristically fragment via cleavage of the C-C bond alpha to the nitrogen atom.[10] However, in this molecule, the most likely alpha cleavage is the loss of a hydrogen radical from the C1 carbon, leading to a resonance-stabilized iminium ion at m/z 91 (and its isotope peak at m/z 93).

-

Loss of HCl (m/z 55): Neutral loss of HCl from the molecular ion could occur, leading to a radical cation of azetine or a related isomer at m/z 55.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This predictive guide, grounded in the analysis of analogous structures and fundamental principles, provides a robust framework for interpreting the compound's spectral data. Key expected features include a downfield methylene signal around 4.0 ppm in ¹H NMR, a characteristic broad N-H stretch for the ammonium salt in the IR spectrum, and a definitive M+2 isotope pattern in the mass spectrum confirming the presence of chlorine. These predicted data serve as a reliable benchmark for researchers working on the synthesis and application of this and related compounds.

References

-

PubChem. Allylamine. National Center for Biotechnology Information. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. 2023. [Link]

-

Perinu, C., et al. 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. Energy Procedia, 2013. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. 2021. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. FTIR spectra of poly(allylamine hydrochloride). [Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

-

University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

Isonics. Ionization Methods in Organic Mass Spectrometry. [Link]

-

ResearchGate. Which solvents I should use for taking NMR of amino acid?. 2017. [Link]

-

SciSpace. ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. [Link]

-

Spectroscopy Europe. FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. 2023. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. 2024. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. scispace.com [scispace.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 9. as.uky.edu [as.uky.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloroprop-2-en-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Chloroprop-2-en-1-amine hydrochloride. This molecule possesses a unique combination of functional groups—a primary amine, a vinyl chloride, and an allylic amine hydrochloride salt—that dictate its chemical behavior. This document explores the nuanced reactivity of these functionalities, offering insights into its potential applications in synthetic chemistry, particularly for drug development professionals. Stability considerations under various conditions are also discussed, providing a crucial framework for its handling, storage, and use in experimental protocols.

Introduction: A Molecule of Dichotomous Reactivity

This compound is a fascinating and highly functionalized building block for organic synthesis. Its structure is characterized by a delicate interplay of electronic and steric effects stemming from the geminal chlorine and aminomethyl groups on the double bond. This arrangement confers a dualistic reactivity profile, behaving as both an allylic amine and a vinyl halide. Understanding this dichotomy is paramount for harnessing its synthetic potential.

This guide will dissect the individual and synergistic contributions of each functional group to the overall reactivity and stability of the molecule. We will explore its behavior in nucleophilic substitution, addition reactions, and its potential as a monomer in polymerization. Furthermore, practical guidance on its storage and handling will be provided, grounded in an understanding of its decomposition pathways.

Molecular Structure and Intrinsic Properties

The hydrochloride salt form of 2-Chloroprop-2-en-1-amine significantly influences its physical and chemical properties. The protonation of the primary amine enhances its water solubility and thermal stability compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₃H₆NCl·HCl | [1] |

| Molecular Weight | 128.00 g/mol | [1] |

| CAS Number | 100516-95-8 | [1] |

| Synonyms | 2-chloroallylammonium chloride, 2-Chlor-allylamin, Hydrochlorid | [1] |

The core of its reactivity lies in the electronic landscape of the propenyl backbone. The electron-withdrawing nature of the chlorine atom polarizes the double bond, making the C2 carbon electrophilic. Conversely, the allylic positioning of the aminomethyl group allows for potential stabilization of carbocationic intermediates.

The Dichotomy of Reactivity: A Detailed Analysis

The reactivity of this compound can be broadly categorized into reactions involving the allylic amine functionality and those targeting the vinyl chloride moiety.

Reactivity as an Allylic Amine

The primary amine, in its protonated form, is relatively unreactive as a nucleophile. However, upon deprotonation to the free base, 2-chloroallylamine, it can participate in a variety of reactions typical of primary amines, such as acylation, alkylation, and reductive amination.

Of particular interest is its potential role in reactions like the aza-Baylis-Hillman reaction. In this reaction, an imine reacts with an activated alkene in the presence of a nucleophilic catalyst.[2] While this compound itself is not a typical substrate, its derivatives could be employed in related synthetic strategies. The general mechanism of the aza-Baylis-Hillman reaction involves the nucleophilic addition of a catalyst to an electron-deficient alkene, followed by the addition of an imine.[3]

Experimental Workflow: General Protocol for N-Acylation

-

Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) at 0 °C to generate the free amine in situ.

-

Acylation: Slowly add the desired acylating agent (e.g., acyl chloride, anhydride) to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Generalized mechanism of the aza-Baylis-Hillman reaction.

Reactivity of the Vinyl Chloride Moiety

The vinyl chloride functionality in this compound is generally less reactive towards nucleophilic substitution than its saturated alkyl chloride or even allylic chloride counterparts.[4] This is due to the increased bond strength of the sp² C-Cl bond compared to an sp³ C-Cl bond. However, under forcing conditions or with specific catalysts, substitution reactions can occur.

Vinyl chlorides are known to be highly reactive and can undergo exothermic polymerization, especially in the presence of light, air, or catalysts.[5] While the hydrochloride salt form of the amine likely imparts some stability, the potential for polymerization should be a consideration, particularly if the free base is generated and stored.

The presence of the chlorine atom also opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which would allow for the introduction of a wide variety of substituents at the C2 position.

Stability and Handling Considerations

Proper storage and handling of this compound are crucial to maintain its integrity and ensure safety.

Thermal Stability

As a hydrochloride salt, the compound is expected to have a higher melting point and greater thermal stability than its free base. However, at elevated temperatures, decomposition can occur, potentially releasing toxic fumes such as hydrogen chloride, carbon monoxide, and nitrogen oxides.[6]

Chemical Stability and Incompatibilities

This compound should be stored away from strong oxidizing agents and strong bases. Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine which may be less stable. The free amine, being an allylic amine, could be susceptible to oxidation and polymerization.

Similar to other vinyl chlorides, contact with certain metals like copper and aluminum should be avoided, as they can catalyze decomposition or polymerization reactions.[7]

Storage Recommendations

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.

Safety and Toxicology

According to available safety data, this compound is harmful if swallowed and causes skin and serious eye irritation.[1][8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications and Future Outlook

The unique structural features of this compound make it a valuable synthon for the preparation of a diverse range of nitrogen-containing compounds. Its potential applications include:

-

Pharmaceutical Scaffolds: The allylic amine moiety is a common feature in many biologically active molecules. The vinyl chloride functionality provides a handle for further functionalization, allowing for the rapid generation of compound libraries for drug discovery.

-

Monomers for Functional Polymers: The vinyl group allows for its use as a monomer in the synthesis of functional polymers with pendant amine and chloride groups. These polymers could have applications in materials science, such as in the development of coatings, adhesives, or ion-exchange resins.

-

Precursor to Heterocyclic Compounds: The combination of the amine and the reactive double bond makes it a suitable precursor for the synthesis of various heterocyclic systems, such as aziridines, pyrrolidines, and piperidines.

The continued exploration of the reactivity of this molecule will undoubtedly unveil new and innovative synthetic methodologies, further establishing its role as a valuable tool in the arsenal of the synthetic chemist.

Caption: Logical relationships governing the reactivity and applications.

References

- Vertex AI Search. (n.d.). Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity.

- Westlake Corporation. (2018). Vinyl Chloride Summary - Ed1.

- Wikipedia. (n.d.). Aza-Baylis–Hillman reaction.

- CAMEO Chemicals - NOAA. (n.d.). VINYL CHLORIDE.

- CAMEO Chemicals - NOAA. (n.d.). ALLYL CHLORIDE.

- Chemistry For Everyone. (2025, May 27). Is Vinyl Chloride Dangerous? [Video]. YouTube.

- Wikipedia. (n.d.). Vinyl chloride.

- Olin Epoxy. (n.d.). ALLYL CHLORIDE.

- ATSDR - CDC. (n.d.). Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal.

- Organic Chemistry Portal. (2006, January 30). Enantioselective aza-Baylis-Hillman Reaction.

- Stack Exchange. (2016, July 23). Why is allyl chloride more reactive towards substitution than alkyl chloride?

- Wikipedia. (n.d.). Allyl chloride.

- Wolf, L. (2007, April 10). The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. SED Group Meeting.

- DC Chemicals. (2025, November 10). Safe Data Sheet.

- PMC - NIH. (n.d.). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues.

- Alfa Chemistry. (n.d.). Baylis-Hillman Reaction.

- Chemical Label. (n.d.). This compound.

Sources

- 1. 2-chloroprop-2-en-1-amine;hydrochloride|100516-95-8|MSDS [dcchemicals.com]

- 2. Aza-Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 3. Enantioselective aza-Baylis-Hillman Reaction [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. westlake.com [westlake.com]

- 6. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chemical-label.com [chemical-label.com]

A Comprehensive Technical Guide to the Solubility of 2-Chloroprop-2-en-1-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloroprop-2-en-1-amine hydrochloride in a range of organic solvents. Recognizing the scarcity of publicly available solubility data for this specific compound, this document serves as a practical, in-depth resource for researchers in drug development and organic synthesis. It outlines the theoretical underpinnings of solubility for amine hydrochloride salts, presents a systematic methodology for solvent selection, and details both qualitative and quantitative experimental protocols. A significant emphasis is placed on the critical safety and handling procedures required for this reactive chemical. This guide is designed to empower scientific professionals to generate reliable solubility data in a safe and efficient manner, facilitating informed decisions in process development, formulation, and synthetic route optimization.

Introduction: The Significance of Solubility in a Preclinical Context

This compound is a reactive chemical intermediate of interest in organic synthesis and pharmaceutical development. Its structure, featuring a primary amine, a vinyl chloride, and a hydrochloride salt, presents a unique combination of functionalities that dictate its physicochemical properties. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability.[1] Poorly soluble compounds can lead to challenges in achieving therapeutic concentrations and may require specialized and often costly formulation strategies.[1]

As a hydrochloride salt, this compound is anticipated to exhibit enhanced aqueous solubility compared to its free base form.[2] However, its solubility in organic solvents is a crucial consideration for several reasons:

-

Reaction Medium Selection: In synthetic organic chemistry, the choice of solvent is paramount as it can influence reaction rates, yields, and impurity profiles. Determining the solubility of reactants is the first step in selecting an appropriate solvent system.

-

Purification and Crystallization: Solubility data is essential for developing effective crystallization processes to isolate and purify the compound, ensuring it meets the stringent purity requirements for pharmaceutical use.

-

Formulation Development: For non-aqueous formulations or co-solvent systems, understanding the solubility in various organic excipients is necessary.

-

Analytical Method Development: Solubility information is required for the preparation of stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC).

This guide will provide a systematic approach to experimentally determine the solubility of this compound, thereby addressing the current gap in available data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] this compound is an ionic compound, a salt, which makes it highly polar. Therefore, it is expected to be more soluble in polar solvents.

Several solvent properties can be used to predict solubility:

-

Dielectric Constant (ε): A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are more effective at dissolving ionic compounds.[4]

-

Polarity Index (P'): An empirical measure of a solvent's polarity.[5]

-

Hansen Solubility Parameters (HSP): These parameters break down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] A solute is most likely to dissolve in a solvent with similar HSP values.[6]

The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, enhancing its solubility in polar protic solvents that can solvate both the cation and the anion.

Safety First: Handling a Reactive Allylamine Derivative

This compound is an allylamine derivative. Allylamines and related compounds can be toxic and reactive.[7][8] It is imperative to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood.[9]

| Pictogram | Hazard |

ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Acute Toxicity (Fatal or Toxic): May be fatal or toxic if swallowed, in contact with skin, or if inhaled.[10] |

ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Corrosion: Causes severe skin burns and eye damage.[10] |

ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Health Hazard: May cause respiratory irritation, an allergic skin reaction, or is suspected of causing genetic defects or cancer.[10] |

ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Irritant: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[10] |

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[11]

Handling Procedures:

-

Always work in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Avoid creating dust when handling the solid material.

-

Have an emergency plan and access to a safety shower and eyewash station.

-

Dispose of waste according to institutional and local regulations.

Systematic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently gathering meaningful solubility data. The chosen solvents should cover a range of polarities and chemical functionalities relevant to pharmaceutical and chemical process development.[12] The International Council for Harmonisation (ICH) provides guidelines on the use of residual solvents in pharmaceuticals, categorizing them into classes based on their toxicity.[8][13] It is advisable to prioritize solvents from Class 3 (low toxic potential) and use Class 2 solvents only when necessary, while avoiding Class 1 solvents (known carcinogens).[8][13]

Table of Recommended Solvents for Screening:

| Solvent | Class (ICH Q3C)[8][13] | Polarity Index (P')[5][14] | Dielectric Constant (ε)[15][16] | Hansen Parameters (δD, δP, δH)[17][18] |

| Non-Polar | ||||

| n-Hexane | 2 | 0.1 | 1.88 | 14.9, 0.0, 0.0 |

| Toluene | 2 | 2.4 | 2.38 | 18.0, 1.4, 2.0 |

| Polar Aprotic | ||||

| Dichloromethane | 2 | 3.1 | 8.93 | 17.0, 7.3, 7.1 |

| Acetone | 3 | 5.1 | 20.7 | 15.5, 10.4, 7.0 |

| Acetonitrile | 2 | 5.8 | 37.5 | 15.3, 18.0, 6.1 |

| Dimethyl Sulfoxide (DMSO) | 2 | 7.2 | 46.68 | 18.4, 16.4, 10.2 |

| N,N-Dimethylformamide (DMF) | 2 | 6.4 | 36.71 | 17.4, 13.7, 11.3 |

| Polar Protic | ||||

| Ethanol | 3 | 4.3 | 24.55 | 15.8, 8.8, 19.4 |

| Methanol | 2 | 5.1 | 32.70 | 14.7, 12.3, 22.3 |

| Water | N/A | 10.2 | 80.1 | 15.5, 16.0, 42.3 |

Experimental Protocols for Solubility Determination

A tiered approach, starting with a qualitative assessment followed by a quantitative determination for promising solvents, is recommended.

Qualitative Solubility Determination

This rapid screening method provides a general classification of solubility.

Objective: To classify the solubility of this compound as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble in the selected solvents.

Materials:

-

This compound

-

Selected organic solvents (see table above)

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Add approximately 10 mg of this compound to a tared vial and record the exact weight.

-

Solvent Addition: Add the selected solvent in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1 mL, etc.), vortexing for at least 30 seconds after each addition.

-

Observation: Visually inspect the solution for the presence of undissolved solid material against a dark background.

-

Classification: Continue adding solvent until the solid is completely dissolved. The solubility is then classified based on the volume of solvent required.

Interpretation of Results:

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Freely soluble | Less than 10 |

| Soluble | From 10 to 30 |

| Sparingly soluble | From 30 to 100 |

| Slightly soluble | From 100 to 1,000 |

| Very slightly soluble | From 1,000 to 10,000 |

| Practically insoluble | More than 10,000 |

Quantitative Solubility Determination by HPLC

For a precise measurement of solubility, a quantitative method using High-Performance Liquid Chromatography (HPLC) is the industry standard.[19] This involves preparing a saturated solution, followed by quantification of the dissolved solute.

Objective: To determine the exact solubility of this compound in selected organic solvents at a specific temperature (e.g., 25 °C).

Workflow Diagram:

Caption: Workflow for Quantitative Solubility Determination by HPLC.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation for HPLC:

-

After equilibration, allow the vial to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute a known volume of the clear filtrate with a suitable diluent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis and Quantification:

-

Develop a suitable HPLC method: This will likely involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at an appropriate wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.[7][20] Inject these standards into the HPLC system and plot the peak area versus concentration to generate a linear calibration curve. The correlation coefficient (R²) should be ≥ 0.99 for a reliable curve.[7]

-

Analyze the Sample: Inject the diluted sample solution into the HPLC system.

-

Calculate the Concentration: Using the calibration curve, determine the concentration of the diluted sample.[21]

-

-

Calculate Solubility:

-

Multiply the concentration determined by HPLC by the dilution factor to obtain the solubility of this compound in the original solvent.

-

The final solubility should be reported in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Expected Solubility Profile (Hypothetical):

Based on the principles of polarity, a hypothetical solubility profile can be anticipated:

Caption: Expected Solubility Trend Based on Solvent Polarity.

Quantitative Data Summary Table (Example):

| Solvent | Solubility at 25°C (mg/mL) | Classification |

| Water | > 100 | Freely Soluble |

| Methanol | 50 - 100 | Soluble |

| Ethanol | 30 - 50 | Soluble |

| DMSO | 10 - 30 | Sparingly Soluble |

| DMF | 10 - 30 | Sparingly Soluble |

| Acetonitrile | 1 - 10 | Slightly Soluble |

| Acetone | < 1 | Very Slightly Soluble |

| Dichloromethane | < 0.1 | Practically Insoluble |

| Toluene | < 0.1 | Practically Insoluble |

| n-Hexane | < 0.1 | Practically Insoluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

This technical guide provides a comprehensive roadmap for researchers to determine the solubility of this compound in organic solvents. By combining a theoretical understanding of its chemical nature with systematic experimental protocols and a strong emphasis on safety, scientists can generate the critical data needed to advance their research and development activities. The methodologies outlined herein are robust and can be adapted for the characterization of other novel chemical entities, ensuring a foundation of reliable physicochemical data for successful project outcomes.

References

- Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. (n.d.). Retrieved from a relevant scientific instrument supplier's website.

- ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency.

- Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health.

- GHS Pictograms: A Guide for Hazard Communication. (2023).

- GHS hazard pictograms. (n.d.). In Wikipedia.

- Calibration Curve Creation. (2025). Coconote. Retrieved from an educational resource on analytical chemistry.

- Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu. Retrieved from a scientific instrument manufacturer's website.

- GHS hazard pictograms. (n.d.). Stoffenmanager. Retrieved from an occupational safety software provider's website.

- ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024). ECA Academy. Retrieved from a pharmaceutical industry training provider's website.

- GHS pictograms. (n.d.). UNECE. Retrieved from the United Nations Economic Commission for Europe website.

- Know Your Hazard Symbols (Pictograms). (2016). Office of Environmental Health and Safety. Retrieved from a university environmental health and safety department website.

- Solvents used in pharmacy. (n.d.). Slideshare.

- HPLC calibration curve: Everything You Need to Know. (2023). Microbioz India.

- What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? (n.d.). Oakwood Labs.

- The Application of Solvents in the Pharmaceutical Industry. (n.d.). Aure Chemical.

- Polarity Index. (n.d.). Retrieved from a chemical supplier's technical resources.

- Dielectric Constant. (n.d.). Retrieved from a chemical supplier's technical resources.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- How to Set up HPLC calibration curve - External Standard Calibration Method. (2022). YouTube. Retrieved from a scientific instrument manufacturer's YouTube channel.

- Summary of Key Physical Data for Solvents. (n.d.). Fisher Scientific. Retrieved from a scientific supply company's website.

- Examples of High Polarity Solvents. (n.d.). The Periodic Table.

- Salt Versus Free Form. (2020). Labclinics.

- Polarity scales. (2014). ResearchGate. Retrieved from a social networking site for scientists and researchers.

- Elution. (n.d.). In Wikipedia.

- The Theory of HPLC Quantitative and Qualitative HPLC. (n.d.). ResearchGate. Retrieved from a social networking site for scientists and researchers.

- Dielectric Constant of Common solvents. (n.d.). Retrieved from a university chemistry department's online resources.

- Polarity and Solubility of Organic Compounds. (n.d.).

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from a company specializing in surface tension measurement.

- Patra, S., Choudhury, A. R., & Garg, S. (2014).

- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- HSP for Beginners. (n.d.). Hansen Solubility Parameters.

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

- Properties of Common Organic Solvents. (2020). Retrieved from a university chemistry department's online resources.

- Hansen solubility parameter. (n.d.). In Wikipedia.

- Properties of Common Organic Solvents. (2022). Retrieved from a university chemistry department's online resources.

- Solvent Physical Properties. (n.d.). Retrieved from a university chemistry department's online resources.

- Method Development in High- Performance Liquid Chromatography. (n.d.).

- MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich. Retrieved from a life science and technology company's website.

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from a university chemistry department's website.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- how can i test the solubility in hplc please ?. (2009). Chromatography Forum.

- How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.

- Liquid Chrom

- Elution Chromatography: Principles, Graphs & Key Concepts. (n.d.). Vedantu.

- Chapter 5: Highly Reactive Chemicals. (n.d.). University of Nevada, Reno. Retrieved from a university environmental health and safety department's website.

- Pro-Handling of Reactive Chemicals. (2022). University of Louisville. Retrieved from a university policy and procedure library.

- Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). Wiley.

Sources

- 1. researchgate.net [researchgate.net]

- 2. shodex.com [shodex.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. researchgate.net [researchgate.net]

- 5. Polarity Index [macro.lsu.edu]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. database.ich.org [database.ich.org]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. hazwoper-osha.com [hazwoper-osha.com]

- 11. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. tga.gov.au [tga.gov.au]

- 14. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 15. Dielectric Constant [macro.lsu.edu]

- 16. depts.washington.edu [depts.washington.edu]